N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c1-18-9-6-7-13-12(8-9)17-14(19-13)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLSQZDEGWUJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Polyphosphoric Acid (PPA)-Mediated Cyclization
A classic approach involves cyclizing 2-aminothiophenol derivatives with electrophilic partners. For example:
Thioamide Cyclization with Elemental Sulfur
An alternative method employs sulfur as a cyclization agent:
Buchwald-Hartwig Amination of Halobenzothiazoles
Palladium-Catalyzed Coupling
Modern catalytic methods enable direct C–N bond formation:
- Procedure :
- Yield : 75–80% after purification (silica gel, CH₂Cl₂/MeOH 98:2).
- Key Insight : Electron-withdrawing methoxy groups enhance electrophilicity at C2, improving coupling efficiency.
Multi-Component Reactions (MCRs)
Three-Component Coupling
A catalyst-free MCR strategy avoids transition metals:
Post-Functionalization of Preformed Benzothiazoles
Nucleophilic Aromatic Substitution
Direct amination of halogenated benzothiazoles:
Reductive Amination
For substrates with ketone intermediates:
Comparative Analysis of Methods
Mechanistic Considerations
- Oxidative Cyclization : DMSO oxidizes thiols to disulfides, promoting cyclization via radical intermediates.
- Electronic Effects : The 5-methoxy group donates electron density, accelerating electrophilic substitution at C2.
- Steric Hindrance : Ortho-fluorine on the aniline moiety slows coupling reactions, necessitating excess amine.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functional groups, converting them into amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine serves as a versatile building block in organic synthesis. Its unique functional groups enhance its reactivity, making it suitable for constructing more complex organic molecules.
Biology
This compound is of significant interest in biological research due to its potential bioactive properties:
- Antimicrobial Activity: Preliminary studies indicate that it exhibits antibacterial properties against various strains of bacteria. For example, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.
Medicine
This compound is being investigated for its potential as a therapeutic agent:
- Anticancer Properties: Research indicates that this compound may inhibit tumor cell proliferation. Studies have demonstrated its efficacy against various cancer cell lines, suggesting that it could serve as a lead compound for drug development.
Industry
In industrial applications, this compound can be utilized in the development of specialty chemicals, dyes, and pigments. Its stability and reactivity make it suitable for various formulations requiring specific chemical properties.
Case Studies and Research Findings
-
Antimicrobial Activity:
A study conducted on various benzothiazole derivatives highlighted the antimicrobial efficacy of this compound against resistant bacterial strains. The compound's ability to disrupt cell wall synthesis was confirmed through biochemical assays. -
Anticancer Potential:
In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cells in several models. Further investigations are ongoing to determine its mechanisms of action and potential side effects. -
Industrial Applications:
The compound has been incorporated into formulations for dyes due to its stability under various conditions. Its reactivity allows for customization in chemical processes, making it valuable in industrial chemistry.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s fluorophenyl and methoxy groups can enhance its binding affinity and specificity towards these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Core Heterocycle Variations
Benzothiazole vs. Benzoxazole: N-tert-butyl-5-methoxy-1,3-benzoxazol-2-amine () replaces the benzothiazole sulfur with oxygen. Benzoxazoles are generally less lipophilic than benzothiazoles, which may impact membrane permeability .
Substituent Comparisons
5-Methoxy vs. 5-Chloro on Benzothiazole :
- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole () features a chloro substituent at position 5. The chloro group is electron-withdrawing, which may reduce aromatic π-electron density compared to the methoxy group in the target compound. This difference could influence binding to biological targets, such as enzymes or receptors .
N-Substituent Variations: 6-[4-(2-fluorophenyl)-1,3-oxazol-5-yl]-N-(1-methylethyl)-1,3-benzothiazol-2-amine () incorporates a fluorophenyl group via an oxazole spacer. This structural difference may affect interactions with hydrophobic pockets in target proteins .
Biological Activity
N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is a compound of increasing interest in the fields of medicinal chemistry and drug discovery. This article explores its biological activities, including antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to the class of benzothiazoles, characterized by a heterocyclic structure containing sulfur and nitrogen. The presence of both a fluorophenyl group and a methoxy group enhances its lipophilicity and potential bioactivity. The molecular formula is with a molecular weight of approximately 274.33 g/mol.
Biological Activity Overview
This compound has been investigated for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Antiviral Properties : There are indications that this compound may inhibit viral replication, although specific mechanisms require further elucidation.
- Anticancer Potential : Notably, this compound has shown promise in cancer research. It appears to induce apoptosis in cancer cell lines and inhibit proliferation through various pathways.
1. Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that this compound could significantly reduce cell viability with IC50 values in the micromolar range.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis |
| A549 | 12.34 | Inhibition of cell proliferation |
Flow cytometry analysis confirmed that treatment with this compound led to G0-G1 phase arrest in the cell cycle, suggesting it disrupts normal cellular processes essential for division .
2. Antimicrobial Studies
In vitro assays demonstrated that this compound exhibited notable activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
These findings suggest potential applications in treating bacterial infections .
The proposed mechanisms by which this compound exerts its biological effects include:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine, and how can purity be optimized?
- Methodology : The compound is typically synthesized via cyclization of substituted benzoic acid derivatives using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) . Key steps include:
- Reagent selection : POCl₃ for cyclization due to its efficiency in forming thiazole rings.
- Purification : Recrystallization from methanol/water mixtures or column chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity.
- Validation : Monitor reaction progress via TLC and confirm structure using IR (C-N and C-S stretches at ~1600 cm⁻¹ and ~700 cm⁻¹) and ¹H NMR (methoxy singlet at δ ~3.8 ppm) .
Q. How can the crystal structure of this compound be determined, and which software tools are essential?
- Methodology :
- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : Employ SHELXS for phase determination via direct methods .
- Refinement : Optimize with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding (e.g., N–H⋯N interactions) .
- Validation : Check for errors using PLATON or CCDC Mercury, focusing on R-factor convergence (<5%) and Hirshfeld surface analysis .
Q. What safety protocols are critical when handling fluorinated intermediates during synthesis?
- Methodology :
- PPE : Wear nitrile gloves, goggles, and fume hoods to avoid exposure to fluorinated vapors.
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from POCl₃) with 10% NaHCO₃ before disposal .
Advanced Research Questions
Q. How can regioselectivity challenges in benzothiazole ring formation be addressed during synthesis?
- Methodology :
- Substituent effects : The electron-donating methoxy group at position 5 directs cyclization via ortho/para activation. Use DFT calculations (e.g., Gaussian 09) to predict regioselectivity .
- Byproduct mitigation : Optimize reaction time (≤3 hours) and temperature (110–120°C) to minimize thiadiazole byproducts .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting vs. XRD bond lengths)?
- Methodology :
- Dynamic effects : Use VT-NMR (variable-temperature) to assess conformational flexibility causing splitting discrepancies.
- Complementary techniques : Compare XRD-derived bond lengths with DFT-optimized geometries (e.g., B3LYP/6-311G**) .
Q. How can biological activity (e.g., 5-LOX inhibition) be systematically evaluated for derivatives?
- Methodology :
- Assay design : Use recombinant 5-lipoxygenase (5-LOX) in vitro assays with arachidonic acid substrate. Monitor product (leukotriene B₄) via HPLC-UV .
- SAR analysis : Synthesize analogs with varying substituents (e.g., halogens at position 2) and correlate IC₅₀ values with Hammett σ constants .
Q. What computational approaches predict the compound’s electronic properties for drug design?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
